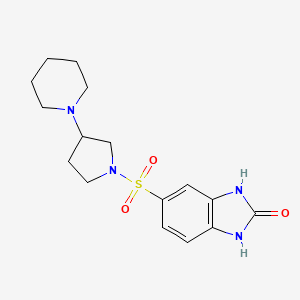
5-(3-Piperidin-1-ylpyrrolidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Piperidin-1-ylpyrrolidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one is a complex organic compound that features a benzimidazole core, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Piperidin-1-ylpyrrolidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core and introduce the sulfonyl group through sulfonation reactions. The piperidine and pyrrolidine rings are then attached via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(3-Piperidin-1-ylpyrrolidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(3-Piperidin-1-ylpyrrolidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Piperidin-1-ylpyrrolidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 3-(Piperidin-1-ylsulphonyl)pyridine share structural similarities and are used in similar applications.
Pyrrolidine Derivatives: Pyrrolidine-based compounds are also widely studied for their biological activities and synthetic versatility.
Uniqueness
What sets 5-(3-Piperidin-1-ylpyrrolidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one apart is its combination of the benzimidazole core with both piperidine and pyrrolidine rings, providing a unique scaffold for drug development and other applications. This combination enhances its potential for specific interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-(3-piperidin-1-ylpyrrolidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c21-16-17-14-5-4-13(10-15(14)18-16)24(22,23)20-9-6-12(11-20)19-7-2-1-3-8-19/h4-5,10,12H,1-3,6-9,11H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNIBNOHXLAVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7059170.png)
![6-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7059173.png)
![3-(carbamoylamino)-N-[(6-propoxypyridin-3-yl)methyl]-3-thiophen-2-ylpropanamide](/img/structure/B7059182.png)
![2-[(2-Methoxyphenoxy)methyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole](/img/structure/B7059184.png)
![1-[5-[(2-Phenylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]cyclopentane-1-carbonitrile](/img/structure/B7059185.png)
![N-[3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]propyl]-2,2-dimethylpropanamide](/img/structure/B7059187.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-fluoro-2-methylbenzamide](/img/structure/B7059190.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-methyl-4-propylthiophene-2-carboxamide](/img/structure/B7059194.png)
![N-[3-oxo-3-(pyridin-4-ylamino)propyl]-1H-indole-5-carboxamide](/img/structure/B7059208.png)
![2-[1-[(6-methoxypyridin-2-yl)methyl]piperidin-3-yl]-6-methyl-1H-benzimidazole](/img/structure/B7059220.png)
![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-5-methyl-5-(5-methylfuran-2-yl)imidazolidine-2,4-dione](/img/structure/B7059223.png)
![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(oxolan-2-yl)methanesulfonamide](/img/structure/B7059244.png)
![1-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[(2-methylfuran-3-yl)methyl]ethanamine](/img/structure/B7059248.png)
![N-[[5-(dimethylcarbamoyl)oxolan-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7059257.png)
